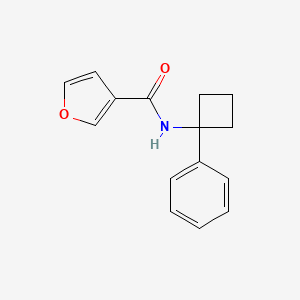
N-(1-phenylcyclobutyl)furan-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(1-phenylcyclobutyl)furan-3-carboxamide, also known as CTDP-1, is a synthetic compound that has been developed for its potential use in scientific research. This compound belongs to the class of cyclobutyl-containing compounds and has been found to have various biochemical and physiological effects.
Mechanism of Action
The mechanism of action of N-(1-phenylcyclobutyl)furan-3-carboxamide is not fully understood. However, it is believed that N-(1-phenylcyclobutyl)furan-3-carboxamide interacts with certain enzymes and alters their activity. N-(1-phenylcyclobutyl)furan-3-carboxamide has been shown to inhibit the activity of certain enzymes, which may lead to changes in various biochemical and physiological processes.
Biochemical and Physiological Effects:
N-(1-phenylcyclobutyl)furan-3-carboxamide has been found to have various biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes, which may lead to changes in the levels of certain metabolites. N-(1-phenylcyclobutyl)furan-3-carboxamide has also been found to have an effect on the expression of certain genes, which may lead to changes in various cellular processes.
Advantages and Limitations for Lab Experiments
The use of N-(1-phenylcyclobutyl)furan-3-carboxamide in lab experiments has several advantages. It is a synthetic compound that can be easily synthesized in large quantities. N-(1-phenylcyclobutyl)furan-3-carboxamide is also stable and can be stored for long periods of time. However, there are also limitations to the use of N-(1-phenylcyclobutyl)furan-3-carboxamide in lab experiments. Its mechanism of action is not fully understood, which may limit its use in certain experiments. Additionally, N-(1-phenylcyclobutyl)furan-3-carboxamide may have off-target effects, which may complicate the interpretation of experimental results.
Future Directions
There are several future directions for the use of N-(1-phenylcyclobutyl)furan-3-carboxamide in scientific research. One direction is to further study the mechanism of action of N-(1-phenylcyclobutyl)furan-3-carboxamide and its interaction with certain enzymes. Another direction is to study the role of N-(1-phenylcyclobutyl)furan-3-carboxamide in the development of certain diseases. N-(1-phenylcyclobutyl)furan-3-carboxamide may also be used as a tool to study the role of cyclobutyl-containing compounds in various biological processes. Finally, the development of new analogs of N-(1-phenylcyclobutyl)furan-3-carboxamide may lead to the discovery of compounds with even greater potential for scientific research.
Conclusion:
N-(1-phenylcyclobutyl)furan-3-carboxamide is a synthetic compound that has potential applications in scientific research. Its synthesis method is relatively simple, and it has been found to have various biochemical and physiological effects. However, its mechanism of action is not fully understood, and its use in lab experiments may be limited by off-target effects. Despite these limitations, there are several future directions for the use of N-(1-phenylcyclobutyl)furan-3-carboxamide in scientific research, including the study of its mechanism of action, its role in disease development, and the development of new analogs.
Synthesis Methods
The synthesis of N-(1-phenylcyclobutyl)furan-3-carboxamide involves the reaction of 1-phenylcyclobutanol with furan-3-carboxylic acid chloride in the presence of a base. The resulting compound is then purified using a column chromatography technique to obtain N-(1-phenylcyclobutyl)furan-3-carboxamide in its pure form.
Scientific Research Applications
N-(1-phenylcyclobutyl)furan-3-carboxamide has been found to have potential applications in scientific research. It has been used as a tool to study the role of cyclobutyl-containing compounds in various biological processes. N-(1-phenylcyclobutyl)furan-3-carboxamide has been shown to have an effect on the activity of certain enzymes and has been used to study the mechanism of action of these enzymes. It has also been used to study the role of cyclobutyl-containing compounds in the development of certain diseases.
properties
IUPAC Name |
N-(1-phenylcyclobutyl)furan-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO2/c17-14(12-7-10-18-11-12)16-15(8-4-9-15)13-5-2-1-3-6-13/h1-3,5-7,10-11H,4,8-9H2,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGMZIKAKNACOKP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)(C2=CC=CC=C2)NC(=O)C3=COC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-phenylcyclobutyl)furan-3-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(4-Tert-butylphenyl)methyl]-5,6,7,7a-tetrahydropyrrolo[1,2-c]imidazole-1,3-dione](/img/structure/B7516787.png)
![1,3,5-trimethyl-N-[1-(2-methylphenyl)ethyl]pyrazole-4-carboxamide](/img/structure/B7516788.png)

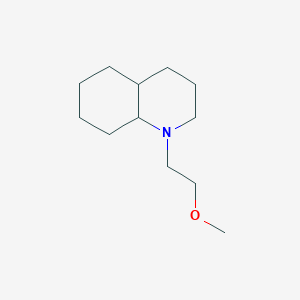
![N-methyl-N-[(1-methylpyrazol-4-yl)methyl]cyclopentanecarboxamide](/img/structure/B7516816.png)


![(2,5-Dimethylfuran-3-yl)-[2-(1-methylpyrrol-2-yl)pyrrolidin-1-yl]methanone](/img/structure/B7516837.png)
![3-[5-(2,6-difluorophenyl)-1,3-oxazol-2-yl]-N-[[4-(1,2,4-triazol-1-ylmethyl)phenyl]methyl]propanamide](/img/structure/B7516841.png)
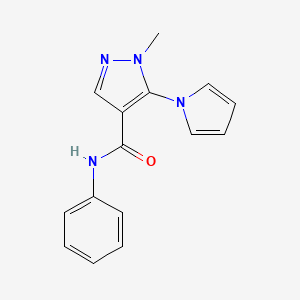
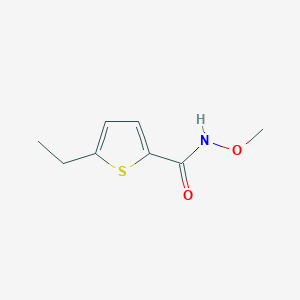
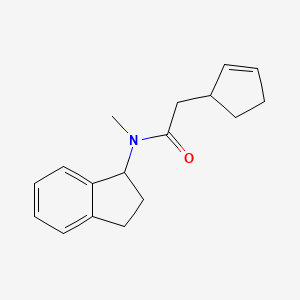
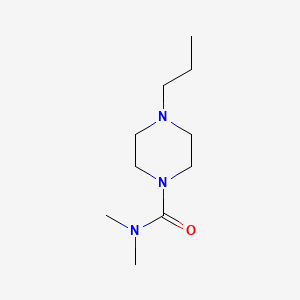
![2-(5-bromo-2,4-dioxopyrimidin-1-yl)-N-[3-(2-pyridin-2-ylethynyl)phenyl]acetamide](/img/structure/B7516888.png)